Methyl 5-bromo-3-fluorothiophene-2-carboxylate

Quality Control Procurement Specification Synthetic Reliability

Methyl 5-bromo-3-fluorothiophene-2-carboxylate offers unique orthogonal reactivity: the C5-Br enables Pd-catalyzed Suzuki-Miyaura coupling while the 3-F substituent modulates ring electronics for optimized efficiency and metabolic stability. The 1:1 ⁷⁹Br/⁸¹Br isotopic doublet simplifies LC-MS/GC-MS reaction monitoring versus chloro analogs. Enables sequential unsymmetrical 2,5-diarylation without protection/deprotection. Pre-fluorinated scaffold bypasses low-yield Balz-Schiemann fluorination (30-32%). Verified by NMR, HPLC, and GC. For R&D and further manufacturing use only.

Molecular Formula C6H4BrFO2S
Molecular Weight 239.06 g/mol
CAS No. 1820885-11-7
Cat. No. B3111226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-fluorothiophene-2-carboxylate
CAS1820885-11-7
Molecular FormulaC6H4BrFO2S
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Br)F
InChIInChI=1S/C6H4BrFO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3
InChIKeyPOFCRCFNPJCOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-3-Fluorothiophene-2-Carboxylate (CAS 1820885-11-7): Core Structural and Physicochemical Profile


Methyl 5-bromo-3-fluorothiophene-2-carboxylate (CAS 1820885-11-7) is a halogenated thiophene-2-carboxylate derivative with the molecular formula C₆H₄BrFO₂S and a molecular weight of 239.06 g/mol [1]. The compound features a thiophene core substituted at the 2-position with a methyl ester group, at the 3-position with a fluorine atom, and at the 5-position with a bromine atom . It is commercially available from multiple vendors with purity specifications ranging from 95% to 98%, and is supplied with certificates of analysis including NMR, HPLC, and GC verification . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex thiophene-containing molecules via cross-coupling reactions, though it is designated strictly for research and further manufacturing use, not for direct human therapeutic applications .

Why Methyl 5-Bromo-3-Fluorothiophene-2-Carboxylate Cannot Be Replaced by Generic Halogenated Thiophene Analogs


Halogenated thiophene-2-carboxylate derivatives are not interchangeable due to the distinct electronic, steric, and reactivity profiles conferred by each specific substitution pattern. The combination of a 5-bromo and 3-fluoro substitution on the thiophene-2-carboxylate scaffold creates a unique orthogonal reactivity profile: the C5-bromine atom serves as a site for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the electron-withdrawing 3-fluoro substituent modulates the electron density of the ring, influencing both coupling efficiency and downstream molecular properties such as metabolic stability and lipophilicity [1]. Attempting to substitute this compound with regioisomers (e.g., 4-bromo-3-fluoro derivatives), alternative halogen combinations (e.g., 5-chloro-3-fluoro), or non-fluorinated analogs fundamentally alters the reactivity landscape, regioselectivity outcomes, and the physicochemical properties of the final products, necessitating compound-specific selection rather than class-level substitution [2][3].

Quantitative Differentiation Evidence: Methyl 5-Bromo-3-Fluorothiophene-2-Carboxylate vs. Structural Analogs


Commercial Purity and Stability: Vendor-Supplied Specifications of Methyl 5-Bromo-3-Fluorothiophene-2-Carboxylate

Among commercial suppliers of methyl 5-bromo-3-fluorothiophene-2-carboxylate, purity specifications vary from 95% to 98%, with Bidepharm supplying the compound at 95% purity stabilized with a proprietary blend of Cu+HQ+MgO to prevent decomposition during storage . Sigma-Aldrich offers the compound at 98% purity in solid form with a specified storage temperature of 4°C . Both vendors provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC verification . The 4-position regioisomer, methyl 4-bromo-3-fluorothiophene-2-carboxylate (CAS 395664-56-9), is commercially available at 97% purity from Alfa Chemistry and AKSci, though stabilization protocols differ .

Quality Control Procurement Specification Synthetic Reliability

Molecular Weight Differential: 5-Bromo-3-Fluoro Substitution Pattern vs. 5-Chloro and 3-Chloro Analogs

Methyl 5-bromo-3-fluorothiophene-2-carboxylate exhibits a molecular weight of 239.06 g/mol and an exact mass of 237.909927 Da [1]. The 5-chloro-3-fluoro analog (CAS 919122-19-3) possesses a significantly lower molecular weight of 194.61 g/mol due to chlorine replacing bromine at the 5-position, representing a mass difference of 44.45 g/mol [2]. Conversely, the 5-bromo-3-chloro analog (CAS 1389314-98-0) has a higher molecular weight of 255.51-256 Da due to the heavier Br/Cl combination, with an increased LogP of 3.43 compared to the target compound's LogP of 2.30 [3][1]. These differences in exact mass directly impact LC-MS detection sensitivity and chromatographic behavior.

Physicochemical Properties LC-MS Detection Analytical Chemistry

Regioselective Reactivity: C5-Bromo as a Blocking Group for Sequential Arylation of 3-Substituted Thiophenes

In 3-substituted thiophene derivatives, a bromo-substituent at the C2-position (analogous to the C5-position in the 2-carboxylate scaffold) functions as an effective blocking group, enabling regioselective introduction of aryl substituents at the C5-position via phosphine-free Pd-catalyzed direct arylation with 1 mol% catalyst loading [1]. Under optimized conditions using KOAc as base and DMA as solvent, C5-(hetero)arylated thiophenes were synthesized in moderate to high yields without cleavage of the thienyl C-Br bond [1]. The unreacted C-Br bond at the C2/C5-position then remains available for subsequent Suzuki coupling or a second direct arylation, enabling efficient two-step preparation of 2,5-di(hetero)arylated thiophenes bearing two different aryl units [1]. This orthogonal reactivity is not achievable with chloro analogs, which exhibit lower reactivity in Pd-catalyzed cross-couplings, nor with non-halogenated or symmetrically substituted thiophenes.

Cross-Coupling Chemistry Regioselective Synthesis Pd-Catalyzed Arylation

Fluorine Electronic Modulation: Impact on Coupling Reactivity and Product Properties Relative to Non-Fluorinated Analogs

Ring-fluorinated thiophenes, including 3-fluorothiophene-2-carboxylate derivatives, exhibit enhanced performance in liquid crystal synthesis applications compared to their non-fluorinated counterparts [1]. The electron-withdrawing fluorine at the 3-position modulates the electron density of the thiophene ring, influencing both the regioselectivity of electrophilic bromination at the 5-position and the subsequent efficiency of regioselective Suzuki coupling chemistry [1]. While direct yield comparisons between the target 5-bromo-3-fluoro compound and its non-fluorinated 5-bromo analog (methyl 5-bromothiophene-2-carboxylate) are not reported in available literature, the established methodology demonstrates that fluorinated thiophenes were successfully employed in liquid crystal synthesis via regioselective Suzuki coupling [1]. Additionally, historical approaches to 3-fluorothiophene synthesis via Balz-Schiemann fluorination were noted to be low-yielding (30-32%), underscoring the synthetic value of pre-fluorinated building blocks like the target compound [1].

Electronic Effects Suzuki Coupling Efficiency Liquid Crystal Synthesis

Bromine Isotopic Signature: Analytical Differentiation from Chloro Analogs in Reaction Monitoring

The presence of bromine in methyl 5-bromo-3-fluorothiophene-2-carboxylate produces a characteristic ¹:¹ isotopic doublet in mass spectrometry due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) [1]. This isotopic signature provides unambiguous identification and quantification of the compound and its derivatives in reaction mixtures, enabling precise tracking of reaction progress and product formation. In contrast, the 5-chloro analog (CAS 919122-19-3) produces a ³:¹ isotopic pattern due to ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which is less distinctive and can be more difficult to resolve from background signals in complex mixtures [2]. The 5-bromo-3-chloro analog produces a more complex composite isotopic envelope that can complicate spectral interpretation [3]. The clean ¹:¹ doublet from the target compound simplifies LC-MS and GC-MS method development and enhances analytical confidence in reaction monitoring workflows.

Mass Spectrometry Reaction Monitoring Isotopic Pattern Analysis

Physical Property Differential: Boiling Point and Density vs. Regioisomer and 5-Chloro Analog

Methyl 5-bromo-3-fluorothiophene-2-carboxylate exhibits a predicted boiling point of 262.7±40.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ [1]. The 5-chloro-3-fluoro analog (CAS 919122-19-3) is expected to have a lower boiling point due to its significantly lower molecular weight (194.61 vs 239.06 g/mol), though exact predicted values are not uniformly available across all databases [2]. The 4-bromo-3-fluoro regioisomer (CAS 395664-56-9) shares the same molecular formula and comparable predicted physical properties, but exhibits a different melting point profile and distinct chromatographic behavior due to altered molecular symmetry and dipole moment . These differences in boiling point inform solvent selection for reactions and downstream purification strategies, while density values are relevant for accurate volumetric measurements in preparative workflows.

Purification Methods Distillation Physical Property Prediction

Optimal Research and Industrial Application Scenarios for Methyl 5-Bromo-3-Fluorothiophene-2-Carboxylate Based on Verified Evidence


Sequential C5/C2 Di-Arylation for Unsymmetrical 2,5-Diarylthiophene Synthesis

This compound is optimally deployed as a building block for the two-step sequential synthesis of unsymmetrical 2,5-diarylated thiophenes, leveraging the C5-bromo substituent as a blocking group. In the first step, the C5-position undergoes regioselective Pd-catalyzed direct arylation with electron-deficient aryl bromides in moderate to high yields using 1 mol% phosphine-free Pd catalyst, KOAc base, and DMA solvent, without cleavage of the thienyl C-Br bond [1]. The retained C2/C5-bromo bond then serves as a handle for a subsequent Suzuki coupling or second direct arylation, enabling efficient access to 2,5-di(hetero)arylated thiophenes bearing two different aryl units. This sequential methodology reduces synthetic steps and waste generation compared to traditional protection/deprotection strategies, making it particularly valuable for constructing diverse thiophene-containing libraries for pharmaceutical and materials discovery [1].

Fluorinated Liquid Crystal Intermediate with Enhanced Electronic Properties

Ring-fluorinated thiophene-2-carboxylate derivatives have been successfully employed as intermediates in liquid crystal synthesis, where the 3-fluoro substituent imparts enhanced electronic properties and improved performance characteristics compared to non-fluorinated analogs [2]. The target compound provides a pre-fluorinated scaffold that circumvents the historically low-yielding Balz-Schiemann fluorination step (30-32% yield) required for introducing fluorine onto pre-formed thiophene cores [2]. Researchers developing fluorinated liquid crystalline materials or ferroelectric liquid crystals for display applications can utilize this compound as a direct building block, benefiting from the established regioselective Suzuki coupling chemistry documented for this compound class [2].

High-Confidence LC-MS Reaction Monitoring in Cross-Coupling Optimization

The characteristic 1:1 isotopic doublet pattern from the bromine atom (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) provides unambiguous detection and quantification of this compound and its derivatives in LC-MS and GC-MS workflows [3]. This isotopic signature enables precise tracking of reaction progress, identification of side products, and quantification of coupling efficiency during Suzuki-Miyaura and direct arylation optimization studies. Compared to chloro analogs (3:1 isotopic pattern) or mixed-halogen analogs (complex composite envelopes), the clean bromine doublet simplifies spectral interpretation and reduces analytical ambiguity in complex reaction mixtures [4]. This application scenario is particularly valuable for medicinal chemistry and process development groups optimizing cross-coupling protocols for thiophene-containing pharmacophores.

Suzuki-Miyaura Cross-Coupling for Biheteroaryl Synthesis

The C5-bromo substituent in methyl 5-bromo-3-fluorothiophene-2-carboxylate serves as an effective leaving group for Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids, enabling the construction of biheteroaryl derivatives [5]. This application is supported by the established use of ring-fluorinated thiophenes in regioselective Suzuki coupling chemistry, as demonstrated in liquid crystal synthesis applications [2]. The electron-withdrawing 3-fluoro substituent modulates the electronic properties of the thiophene ring, influencing both coupling efficiency and the physicochemical properties of the resulting biaryl products. This compound is particularly suited for synthesizing fluorinated biheteroaryl scaffolds used in pharmaceutical lead optimization, where the combination of fluorine substitution and extended conjugation imparts favorable drug-like properties [2].

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